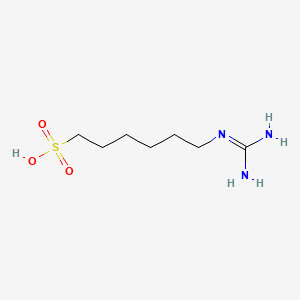

6-Guanidinohexanesulfonic acid

描述

6-Guanidinohexanoic acid (IUPAC: 6-[(Aminoiminomethyl)amino]hexanoic acid) is a derivative of hexanoic acid featuring a guanidino group (-NH-C(=NH)-NH₂) at the sixth carbon position . This compound is characterized by its dual functional groups: a carboxylic acid (-COOH) at the terminal carbon and a strongly basic guanidino group. The guanidino moiety, with a pKa of ~12–13, remains protonated under physiological conditions, enabling interactions with negatively charged biomolecules like nucleic acids or phosphorylated proteins. Its molecular formula is C₇H₁₅N₃O₂, with a molecular weight of 173.21 g/mol .

Instead, the available data focus on 6-guanidinohexanoic acid (carboxylic acid derivative) and other sulfonamide/sulfonic acid-containing analogs. This article will compare 6-guanidinohexanoic acid with structurally related sulfonamide and sulfonic acid derivatives, emphasizing functional group-driven differences in properties and applications.

属性

CAS 编号 |

82154-75-4 |

|---|---|

分子式 |

C7H17N3O3S |

分子量 |

223.3 g/mol |

IUPAC 名称 |

6-(diaminomethylideneamino)hexane-1-sulfonic acid |

InChI |

InChI=1S/C7H17N3O3S/c8-7(9)10-5-3-1-2-4-6-14(11,12)13/h1-6H2,(H4,8,9,10)(H,11,12,13) |

InChI 键 |

FDGUHOULKGBQEE-UHFFFAOYSA-N |

SMILES |

C(CCCS(=O)(=O)O)CCN=C(N)N |

规范 SMILES |

C(CCCS(=O)(=O)O)CCN=C(N)N |

其他CAS编号 |

82154-75-4 |

同义词 |

6-guanidinohexanesulfonic acid |

产品来源 |

United States |

化学反应分析

Reactivity of Guanidine-Functionalized Compounds

While specific reactions for 6-guanidinohexanesulfonic acid are unreported, guanidine derivatives generally exhibit:

-

Basicity : Guanidine groups are strong organic bases due to resonance stabilization of the protonated form.

-

Nucleophilicity : The amino groups participate in condensation or substitution reactions.

-

Coordination : Metal-binding capabilities via nitrogen lone pairs .

Acid-Catalyzed Reactions

Sulfonic acids (-SO₃H) are strong acids and catalysts in organic synthesis. For example:

-

Friedländer quinoline synthesis : Brønsted acid sites (e.g., -SO₃H) protonate carbonyl groups to facilitate cyclization .

-

Esterification : Sulfonic acid catalysts enhance reaction rates in ester formation.

Radical Scavenging

Guanidine-containing compounds may exhibit antioxidant properties. For instance, sinapic acid scavenges ·NO₂ and ·OH radicals via hydrogen atom transfer (HAT) mechanisms .

Hypothetical Reactivity of this compound

Based on functional group behavior:

| Reaction Type | Expected Mechanism | Potential Products |

|---|---|---|

| Esterification | Sulfonic acid reacts with alcohols under acid catalysis. | Alkyl sulfonate esters. |

| Salt Formation | Deprotonation by bases (e.g., NaOH). | Sulfonate salts (e.g., Na⁺ or K⁺ salts). |

| Nucleophilic Attack | Guanidine group reacts with electrophiles (e.g., acyl chlorides). | Amide or urea derivatives. |

Research Gaps and Limitations

-

No peer-reviewed studies explicitly detail the synthesis or reactions of this compound.

-

Analogous sulfonic acid catalysts (e.g., g-C₃N₄-SO₃H) highlight the importance of Brønsted acidity in facilitating reactions like dehydrations or condensations .

Recommendations for Future Studies

-

Synthesis : Modify 6-guanidinohexanoic acid by substituting the carboxylic acid group with sulfonic acid.

-

Kinetic Studies : Investigate radical scavenging efficiency using methods similar to sinapic acid .

-

Catalytic Applications : Test performance in acid-catalyzed reactions (e.g., esterification, cyclization) .

相似化合物的比较

Functional Group Analysis

The table below highlights key structural and physicochemical differences between 6-guanidinohexanoic acid and selected analogs:

Key Observations:

Acidity: Sulfonic acids (e.g., 6-Acetylamino-2-naphthalenesulfonic acid) are significantly stronger acids (pKa ~-1 to 2) compared to carboxylic acids (pKa ~2–5) and sulfonamides (pKa ~1–2) . The guanidino group’s high basicity contrasts sharply with the acidity of sulfonic/sulfonamide groups, influencing charge states in biological systems.

Solubility: Sulfonic acids and guanidino-carboxylic acids exhibit high water solubility due to ionic character, whereas sulfonamide derivatives are more soluble in polar organic solvents .

Applications: 6-Guanidinohexanoic acid: Potential use in biochemical research for nucleic acid interactions or enzyme inhibition due to guanidino-phosphate affinity . Sulfonamide derivatives (e.g., ): Common in pharmaceuticals (e.g., antimicrobials, protease inhibitors) due to sulfonamide’s ability to mimic transition states in enzymatic reactions. Sulfonic acids (e.g., ): Used as surfactants, dyes, or catalysts owing to their strong acidity and stability.

常见问题

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer :

- Sensitivity Analysis : Test computational parameters (e.g., solvation models, force fields) to identify prediction outliers.

- Experimental Replication : Repeat assays under standardized conditions (e.g., buffer pH 7.4, 37°C) to confirm trends.

- Collaborative Workflows : Share raw simulation trajectories (e.g., via Zenodo) and experimental datasets for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。